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Compound of Interest

Compound Name: ZH8659

Cat. No.: B12385770

This guide provides a comprehensive overview of the spectroscopic data for 8-
Quinolinecarboxylic acid, a significant heterocyclic compound with applications in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its structural
characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Data Presentation

While a complete experimental dataset for 8-Quinolinecarboxylic acid is not readily available in
all public databases, this section summarizes the available and predicted spectroscopic data.
The following tables provide key mass spectrometry fragments and expected chemical shifts
and absorption bands based on the analysis of its functional groups and data from analogous
compounds.

Table 1: Mass Spectrometry Data

The mass spectrum of 8-Quinolinecarboxylic acid is characterized by a molecular ion peak and
several key fragments resulting from the loss of the carboxylic acid group and subsequent
fragmentations of the quinoline ring.
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m/z Value Relative Intensity Proposed Fragment
173 Moderate [M]* (Molecular lon)
129 High [M - COOH]*

128 Low to Moderate [M - COOH - HJ*

Fragmentation of the quinoline

102 Moderate )
ring

Data sourced from PubChem, which indicates a top peak at m/z 129, a second highest at m/z
102, and a third highest at m/z 128.[1]

Table 2: Predicted *H NMR Spectral Data

The proton NMR spectrum of 8-Quinolinecarboxylic acid will display signals in the aromatic
region, characteristic of the quinoline ring system, and a signal for the carboxylic acid proton.
The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and

the carboxylic acid group.
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Predicted Chemical

Proton _ Multiplicity Notes
Shift (ppm)
Doublet of doublets Downfield due to
H2 8.8-9.2
(dd) proximity to nitrogen.
Doublet of doublets
H3 75-7.8
(dd)
Doublet of doublets
H4 8.0-84
(dd)
Triplet (t) or Doublet of
H5 76-7.9
doublets (dd)
Triplet (t) or Doublet of
H6 7.4-7.7
doublets (dd)
H7 79-8.2 Doublet (d)
] Exchangeable with
COOH 12.0-14.0 Broad singlet (br s)

D20.

Table 3: Predicted **C NMR Spectral Data

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms
in the 8-Quinolinecarboxylic acid molecule. The chemical shifts are characteristic of aromatic
and carboxylic acid carbons.
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Predicted Chemical Shift

Carbon Notes
(Ppm)
Cc2 150 - 155
C3 120 - 125
C4 135- 140
C4a 128 - 132 Quaternary carbon
C5 125 - 130
C6 128 - 132
Cc7 130 - 135
cs8 130 - 135
C8a 145 - 150 Quaternary carbon
COOH 165 - 175 Carboxylic acid carbon

Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands for

the carboxylic acid and the aromatic quinoline ring.

Wavenumber (cm™?)

Intensity

Vibrational Mode

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)
~3050 Medium Aromatic C-H stretch
~1700 Strong C=0 stretch (Carboxylic acid)

1600, 1500, 1450

Medium to Strong

Aromatic C=C and C=N

stretches
1200-1300 Medium C-O stretch and O-H bend
Aromatic C-H out-of-plane
750-900 Strong
bend
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Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 8-
Quinolinecarboxylic acid.

NMR Spectroscopy (*H and *3C)

2.1.1 Sample Preparation

» Weigh approximately 10-20 mg of 8-Quinolinecarboxylic acid for tH NMR and 50-100 mg for
13C NMR.

» Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or
Methanol-d4) in a clean, dry vial. DMSO-de is often a good choice for carboxylic acids due to
its ability to dissolve polar compounds and the downfield shift of the residual solvent peak.

e Transfer the solution into a 5 mm NMR tube.

« If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to
remove any particulate matter.

2.1.2 Data Acquisition

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion.

e 1H NMR Parameters:
o Pulse Sequence: Standard single-pulse sequence.
o Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16 scans are typically sufficient.

e 1B3C NMR Parameters:
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o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
o Spectral Width: Approximately 200-220 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

o Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-
noise ratio, depending on the sample concentration.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
This is often the simplest and quickest method.

o Potassium Bromide (KBr) Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg
of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.
Press the powder into a transparent pellet using a hydraulic press.

2.2.2 Data Acquisition
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Procedure:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.
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o Spectral Range: Typically 4000-400 cm™1.
o Resolution: 4 cm~1* is generally sufficient.

o Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

2.3.1 Sample Preparation

o Prepare a dilute solution of 8-Quinolinecarboxylic acid (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or acetonitrile.

o For direct infusion analysis, further dilute the stock solution to approximately 1-10 pg/mL.
2.3.2 Data Acquisition

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron lonization (El).

o ESI-MS Parameters (for detecting the molecular ion):

o lonization Mode: Positive or negative ion mode. Positive mode will detect [M+H]*, while
negative mode will detect [M-H]~.

o Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow
rate of 5-10 pL/min.

o Capillary Voltage: Typically 3-5 kV.
o Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
o Drying Gas: Nitrogen, at a temperature of 200-350 °C.

o Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-
300).

e EI-MS Parameters (for fragmentation analysis):

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o lonization Energy: Standard 70 eV.

o Sample Introduction: A direct insertion probe or a gas chromatograph (GC) inlet can be
used. If using a GC, a derivatization step (e.g., silylation) may be necessary to increase
the volatility of the carboxylic acid.

o Mass Range: Scan a range of m/z 40-300 to observe the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound and the logical relationship of the spectroscopic techniques in structure

elucidation.
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General workflow for spectroscopic analysis.
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Logical relationship of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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